molecular formula C21H21Bi B1581608 Tris(4-methylphenyl)bismuthine CAS No. 5142-75-6

Tris(4-methylphenyl)bismuthine

Cat. No. B1581608
CAS RN: 5142-75-6
M. Wt: 482.4 g/mol
InChI Key: XIECNHSGPKDTNW-UHFFFAOYSA-N
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Description

Tris(4-methylphenyl)bismuthine is a biochemical reagent . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

Tris(4-methylphenyl)bismuthine can be synthesized by a two-step method - ultrasound treatment and low temperature annealing . This method has been used to successfully synthesize K-doped triphenylbismuthine and tris(2/4-methylphenyl)bismuthine .


Molecular Structure Analysis

The molecular structure of Tris(4-methylphenyl)bismuthine is represented by the linear formula C21H21Bi .


Chemical Reactions Analysis

Tris(4-methylphenyl)bismuthine has been found to transfer the methyl group to Ph3E (E = P, As, Sb), ROH (R = Me, Et, i-Pr, PhCH2), water, sodium benzenesulfinate, sodium benzoate, N,N-dimethylformamide (DMF), and others .


Physical And Chemical Properties Analysis

Tris(4-methylphenyl)bismuthine has a molar mass of 482.37 and a melting point of 119℃ . It should be stored at room temperature .

Scientific Research Applications

Organometallic Applications

As an organometallic compound, Tri-p-tolylbismuthine is used in various industrial applications. It serves as a reagent, catalyst, and precursor material in processes such as thin film deposition, which is crucial for semiconductor and solar cell manufacturing. Additionally, it finds use in industrial chemistry for the synthesis of complex molecules, in pharmaceuticals for drug development, and in LED manufacturing for creating light-emitting diodes .

Mechanism of Action

Target of Action

Tri-p-tolylbismuthine, also known as Tris(4-methylphenyl)bismuthine or tris(4-methylphenyl)bismuthane, is primarily targeted towards the development of superconductors . The compound’s primary targets are the potassium ions and the carbon atoms in the methylphenyl groups .

Mode of Action

The mode of action of Tri-p-tolylbismuthine involves the transfer of an electron from the potassium ions (K 4s) to the carbon atoms in the methylphenyl groups (C 2p orbital) . This electron transfer results in both red and blue shifts of the Raman spectra .

Biochemical Pathways

The biochemical pathway affected by Tri-p-tolylbismuthine is the superconductivity pathway . The compound, when doped with potassium, exhibits type-II superconductivity at 3.6 K at ambient pressure . This superconductivity is a result of the electron transfer from the potassium ions to the carbon atoms in the methylphenyl groups .

Result of Action

The result of Tri-p-tolylbismuthine’s action is the exhibition of type-II superconductivity at 3.6 K at ambient pressure . This superconductivity is due to the electron transfer from the potassium ions to the carbon atoms in the methylphenyl groups .

Action Environment

The action of Tri-p-tolylbismuthine is influenced by environmental factors such as temperature and pressure . The compound exhibits type-II superconductivity at 3.6 K at ambient pressure . Therefore, changes in these environmental factors could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The study of Tris(4-methylphenyl)bismuthine opens an encouraging window for the search of organic superconductors in organometallic molecules . The evolution of superconductivity and phases with pressure for this new compound is a potential area of future research .

properties

IUPAC Name

tris(4-methylphenyl)bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIECNHSGPKDTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Bi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321123
Record name Tris(4-methylphenyl)bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-methylphenyl)bismuthine

CAS RN

5142-75-6
Record name 5142-75-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(4-methylphenyl)bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Tri-p-tolylbismuthine special in the realm of materials science?

A1: Tri-p-tolylbismuthine has emerged as a point of interest due to its superconducting capabilities when doped with potassium. [, ]. This discovery stems from the exploration of benzene-based organic superconductors and bismuth-based functional materials. []

Q2: How does potassium doping induce superconductivity in Tri-p-tolylbismuthine?

A2: Research suggests that doping Tri-p-tolylbismuthine with potassium leads to the formation of a specific crystal structure. One identified phase exhibits a triclinic P1 structure with a 3:1 potassium to Tri-p-tolylbismuthine mole ratio. [] This structural change, facilitated by electron transfer from potassium's 4s orbital to the C 2p orbital of the organic molecule, is believed to be responsible for the emergence of superconductivity. [] Evidence for this electron transfer can be observed in the red and blue shifts in the compound's Raman spectra. []

Q3: What is known about the superconducting behavior of potassium-doped Tri-p-tolylbismuthine?

A3: Studies have revealed that potassium-doped Tri-p-tolylbismuthine exhibits Type-II superconductivity. [] Notably, different superconducting critical temperatures (Tc) have been observed. One consistent finding is a superconducting phase at 3.6 K under ambient pressure. [] Intriguingly, another superconducting phase at a higher Tc of 5.3 K has also been reported in one sample. [] The factors influencing the emergence of different superconducting phases and their respective Tc's are still under investigation.

Q4: How does the molecular structure of Tri-p-tolylbismuthine influence its crystal packing and potential applications?

A4: Tri-p-tolylbismuthine, composed of a central bismuth atom bonded to three p-tolyl (4-methylphenyl) groups, can form large, high-quality crystals through a physical vapor transport process. [] The presence of the methyl group on the phenyl rings plays a crucial role in intermolecular interactions, directly influencing the crystal packing. [] Notably, the Bi-Bi distances within the crystal structure can be finely tuned by modifying the position of the methyl group, as demonstrated by the variations observed in Tri-p-tolylbismuthine, Triphenylbismuth, and Tri-o-tolylbismuthine. [] This control over crystal structure and Bi-Bi distances is particularly significant as it can impact the material's potential topological properties, paving the way for applications in fields like organic topological insulators. []

Q5: What analytical techniques are crucial for studying Tri-p-tolylbismuthine?

A5: Understanding the properties and behavior of Tri-p-tolylbismuthine relies heavily on a combination of advanced analytical techniques. Single-crystal X-ray diffraction is paramount for determining the crystal structures and precise atomic arrangements within the material []. Raman spectroscopy provides valuable insights into the vibrational modes of the molecules and helps elucidate the effects of doping on the electronic structure []. Furthermore, electrical conductivity measurements are essential for characterizing the superconducting behavior of the potassium-doped compound.

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